Cas no 2229523-48-0 (3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile)

3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile
- EN300-1960899
- 2229523-48-0
- 3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile
-
- Inchi: 1S/C11H7F3N2O/c12-11(13,14)9-8(2-1-3-16-9)10(6-15)4-7(17)5-10/h1-3H,4-5H2
- InChI Key: XIXHIEOKFPCHNS-UHFFFAOYSA-N
- SMILES: FC(C1C(=CC=CN=1)C1(C#N)CC(C1)=O)(F)F
Computed Properties
- Exact Mass: 240.05104734g/mol
- Monoisotopic Mass: 240.05104734g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 53.8Ų
3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1960899-1.0g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 1g |
$1256.0 | 2023-06-03 | ||
Enamine | EN300-1960899-0.5g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 0.5g |
$1207.0 | 2023-09-17 | ||
Enamine | EN300-1960899-2.5g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 2.5g |
$2464.0 | 2023-09-17 | ||
Enamine | EN300-1960899-10g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 10g |
$5405.0 | 2023-09-17 | ||
Enamine | EN300-1960899-0.05g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 0.05g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1960899-0.1g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 0.1g |
$1106.0 | 2023-09-17 | ||
Enamine | EN300-1960899-5.0g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-1960899-10.0g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1960899-0.25g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 0.25g |
$1156.0 | 2023-09-17 | ||
Enamine | EN300-1960899-5g |
3-oxo-1-[2-(trifluoromethyl)pyridin-3-yl]cyclobutane-1-carbonitrile |
2229523-48-0 | 5g |
$3645.0 | 2023-09-17 |
3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile Related Literature
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Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
Additional information on 3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile
Research Brief on 3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile (CAS: 2229523-48-0)
Recent studies on 3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile (CAS: 2229523-48-0) have highlighted its potential as a key intermediate in the synthesis of novel bioactive compounds. This molecule, characterized by its cyclobutane core and trifluoromethylpyridine moiety, has garnered attention for its unique chemical properties and pharmacological relevance. Researchers are particularly interested in its role as a building block for drug candidates targeting inflammatory and oncological pathways.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic utility of 2229523-48-0 in developing kinase inhibitors. The research team employed a multi-step synthesis approach, leveraging the compound's reactivity to introduce diverse functional groups. Their findings demonstrated that derivatives of 3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile exhibited promising inhibitory activity against JAK3 and EGFR kinases, with IC50 values in the low micromolar range. This suggests potential applications in autoimmune disorders and cancer therapy.
Further investigations have focused on the compound's metabolic stability and pharmacokinetic properties. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters evaluated the in vitro ADME profile of 2229523-48-0 derivatives. The results indicated favorable metabolic stability in human liver microsomes, with half-lives exceeding 60 minutes for several analogs. These findings support the continued development of this chemical scaffold for pharmaceutical applications.
The structural features of 3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile, particularly the electron-withdrawing trifluoromethyl group and the strained cyclobutane ring, contribute to its unique reactivity pattern. Computational chemistry studies have revealed that these characteristics enable selective transformations, making the compound valuable for fragment-based drug discovery. Researchers have successfully employed it in diversity-oriented synthesis to generate libraries of structurally complex molecules for high-throughput screening.
Ongoing research efforts are exploring the compound's potential in addressing drug resistance challenges. Preliminary data presented at the 2024 American Chemical Society National Meeting demonstrated that 2229523-48-0-derived compounds could overcome resistance mechanisms in certain cancer cell lines. The study attributed this activity to the molecule's ability to engage with alternative binding sites on target proteins, offering new avenues for drug development in resistant diseases.
As the pharmaceutical industry continues to seek novel chemical entities with improved properties, 3-oxo-1-2-(trifluoromethyl)pyridin-3-ylcyclobutane-1-carbonitrile represents a promising scaffold for medicinal chemistry optimization. Future research directions may include further exploration of its structure-activity relationships, development of more efficient synthetic routes, and evaluation of its therapeutic potential in animal models of disease.
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